2-Hexenoic acid, 5-methyl-, ethyl ester

Flavor & Fragrance Physicochemical Characterization Formulation Science

2-Hexenoic acid, 5-methyl-, ethyl ester (CAS 2351-89-5), also known as ethyl 5-methylhex-2-enoate, is a branched-chain unsaturated ester with the molecular formula C₉H₁₆O₂ and a molecular mass of 156.22 g/mol. It is characterized as a liquid at room temperature, with a reported boiling point of 188.8°C at 760 mmHg and a density of 0.894 g/cm³.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 2351-89-5
Cat. No. B1600152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexenoic acid, 5-methyl-, ethyl ester
CAS2351-89-5
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCC(C)C
InChIInChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3
InChIKeyXBRGZVMBYLXWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Hexenoic acid, 5-methyl-, ethyl ester (CAS 2351-89-5): Baseline Identity and Physicochemical Overview


2-Hexenoic acid, 5-methyl-, ethyl ester (CAS 2351-89-5), also known as ethyl 5-methylhex-2-enoate, is a branched-chain unsaturated ester with the molecular formula C₉H₁₆O₂ and a molecular mass of 156.22 g/mol [1]. It is characterized as a liquid at room temperature, with a reported boiling point of 188.8°C at 760 mmHg and a density of 0.894 g/cm³ [2]. The compound is typically supplied at a minimum purity of 95% for research and industrial applications .

Formulation Lower-volatility ester supports sustained-release fragrance and flavor studies
Stereochemistry Defined (2E)-isomer enables reproducible chiral and SAR investigations
Synthetic route Cited intermediate in pregabalin pathway research and process chemistry
Analysis Matching d5 internal standard available for LC-MS/MS quantification workflows

Why Ethyl 5-Methylhex-2-enoate (CAS 2351-89-5) Cannot Be Replaced by a Generic Analogue


Simple substitution of ethyl 5-methylhex-2-enoate with a generic in-class compound, such as its methyl ester analog (CAS 75513-56-3) or a positional isomer (e.g., 4-hexenoic acid, 5-methyl-, ethyl ester, CAS 42272-93-5), is not scientifically valid due to quantifiable differences in physical properties, reactivity, and stereochemical identity . The ethyl ester exhibits a significantly higher boiling point (188.8°C vs. 166.4°C for the methyl ester at 760 mmHg) [1] and a distinct density (0.894 g/cm³ vs. 0.897 g/cm³ for the 4-hexenoic isomer), which directly impacts formulation volatility and separation protocols . Furthermore, the stereochemistry of the double bond, specifically the (E)- or (Z)-configuration, is critical for applications requiring precise biological or synthetic outcomes and cannot be guaranteed by a generic, unspecified analogue .

Ethyl 5-methylhex-2-enoate (this product)
Generic analogue (methyl ester / positional isomer)
Volatility
Higher boiling point; slower evaporation profile
Lower boiling point may accelerate release, shifting formulation performance
Density & separation
Density 0.894 g/cm³
Positional isomer density difference can alter phase behavior and distillation protocols
Stereochemistry
Specified (2E)-isomer
Unspecified or variable E/Z mixture may compromise stereoselective synthesis outcomes

Quantitative Evidence for Differentiating Ethyl 5-Methylhex-2-enoate (CAS 2351-89-5)


Differentiated Physical Properties vs. Methyl Ester Analogue for Formulation Control

The ethyl ester exhibits quantifiably different volatility and density compared to its methyl ester counterpart, directly influencing its behavior in formulations and downstream processing. This difference is critical for applications requiring precise control over evaporation rates and phase separation. [1] [2]

Volatility vs. methyl ester
Reported
ΔBoiling Point = +22.4°C
188.8°C vs. 166.4°C at 760 mmHg
Supports volatility-dependent formulation review
Lower evaporation rate may benefit sustained aroma studies
Flavor & Fragrance Physicochemical Characterization Formulation Science

Stereochemical Purity and Isomer Identity for Reproducible Biological and Synthetic Outcomes

The compound is commercially available with a defined stereochemistry, primarily as the (2E)-isomer, which is crucial for reactions where stereochemical outcome is a critical quality attribute. This contrasts with some in-class mixtures where isomer ratios are undefined or variable. [1]

Stereochemical specification
Class-level
Defined (2E)-isomer
vs. 64:34 E/Z mixture for generic analogue
Supports stereochemical-control context
Isomer identity requires lot-specific analytical confirmation
Organic Synthesis Pharmaceutical Intermediates Stereoselective Synthesis

Documented Reactivity as a Key Synthetic Intermediate in Pregabalin Synthesis

Ethyl 5-methylhex-2-enoate is a specifically cited intermediate in patent literature for the synthesis of pregabalin, an important anticonvulsant and neuropathic pain medication. This establishes a high-value, application-specific use case not broadly shared by all structurally similar esters. [1]

Pregabalin intermediate use
Head-to-head
Cited in pregabalin synthetic patent route
Methyl ester analogue lacks equivalent citation
Supports intermediate sourcing review for pathway research
Process chemistry context; validation in specific route required
Pharmaceutical Synthesis Active Pharmaceutical Ingredient (API) Intermediates Process Chemistry

Enhanced Utility as a Stable Isotope-Labeled Internal Standard (SIL-IS) for Analytical Chemistry

The deuterated analogue (5-Methyl-2-hex-2-enoic Acid Ethyl Ester-d5) is commercially available, demonstrating the compound's suitability for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. This application leverages the specific mass difference for precise analyte quantification.

Deuterated ISTD availability
Data to verify
d5 analogue commercially sourced
Enables SIL-IS method development for LC-MS
Supports quantitative bioanalysis research context
Verify lot-specific isotopic enrichment and matrix effect
Analytical Chemistry LC-MS/MS Bioanalysis

Optimal Application Scenarios for Procuring Ethyl 5-Methylhex-2-enoate (CAS 2351-89-5)


Development of Long-Lasting Flavor and Fragrance Formulations

Leverage the quantifiably lower volatility (boiling point 188.8°C at 760 mmHg) compared to the methyl ester analogue (166.4°C at 760 mmHg) [1] [2]. This property makes the ethyl ester ideal for perfumery or flavor applications where a sustained, substantive aroma profile is desired, such as in fine fragrances, personal care products, or long-lasting air care systems.

Synthesis of the Active Pharmaceutical Ingredient (API) Pregabalin

Utilize ethyl 5-methylhex-2-enoate as a key intermediate in the patented synthetic route to pregabalin [1]. This application is a critical differentiator, positioning the compound as a specialized building block for pharmaceutical process chemistry and custom synthesis, rather than a general-purpose chemical reagent.

Precise Quantification in Complex Matrices via LC-MS/MS or GC-MS

Employ the commercially available deuterated analogue (5-Methyl-2-hex-2-enoic Acid Ethyl Ester-d5) as a stable isotope-labeled internal standard (SIL-IS) [1]. This scenario is essential for analytical chemists developing quantitative methods for the parent compound in bioanalysis, metabolomics, or environmental studies, ensuring high accuracy and robustness.

Stereoselective Organic Synthesis and Structure-Activity Relationship (SAR) Studies

Procure the compound with its defined (2E)-stereochemistry to ensure reproducible outcomes in reactions where stereochemical integrity is paramount [1]. This is particularly relevant for medicinal chemistry and advanced organic synthesis, where the biological or chemical activity of the resulting product may be highly dependent on the correct isomer.

Application
Selection Property
Validation Focus
Sustained-release fragrance/flavor research
Lower-volatility ester profile
Evaporation rate and phase stability under formulation conditions
Pregabalin intermediate synthesis
Validated synthetic route citation
Process chemistry reproducibility and patent-route fidelity
LC-MS/MS quantification studies
Deuterated internal standard availability
Matrix-effect correction and accuracy review in bioanalysis
Stereoselective synthesis / SAR
Defined (2E)-stereochemistry
Isomer-dependent outcome reproducibility and chiral integrity

Technical Documentation Hub

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